molecular formula C14H19N5O4 B11584809 N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-N'-(4-nitrophenyl)ethane-1,2-diamine

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-N'-(4-nitrophenyl)ethane-1,2-diamine

Cat. No.: B11584809
M. Wt: 321.33 g/mol
InChI Key: YABNBMMQOMXIHB-UHFFFAOYSA-N
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Description

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-N’-(4-nitrophenyl)ethane-1,2-diamine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-N’-(4-nitrophenyl)ethane-1,2-diamine typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of amidoximes with carboxylic acids or their derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure, leading to more efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-N’-(4-nitrophenyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the nitrophenyl ring .

Scientific Research Applications

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-N’-(4-nitrophenyl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism by which N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-N’-(4-nitrophenyl)ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxadiazole ring can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the nitrophenyl group can participate in electron transfer reactions . These interactions can modulate the activity of specific pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-N’-(4-nitrophenyl)ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H19N5O4

Molecular Weight

321.33 g/mol

IUPAC Name

N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl]-N'-(4-nitrophenyl)ethane-1,2-diamine

InChI

InChI=1S/C14H19N5O4/c1-10(22-14-11(2)17-23-18-14)9-15-7-8-16-12-3-5-13(6-4-12)19(20)21/h3-6,10,15-16H,7-9H2,1-2H3

InChI Key

YABNBMMQOMXIHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1OC(C)CNCCNC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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